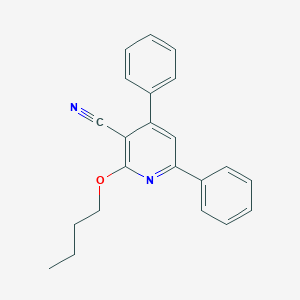

2-Butoxy-4,6-diphenylnicotinonitrile

Description

2-Butoxy-4,6-diphenylnicotinonitrile is a pyridine derivative featuring a butoxy (-OC₄H₉) substituent at the 2-position and phenyl groups at the 4- and 6-positions. This analysis extrapolates properties of the butoxy variant based on substituent effects and comparisons with these analogs.

Properties

Molecular Formula |

C22H20N2O |

|---|---|

Molecular Weight |

328.4g/mol |

IUPAC Name |

2-butoxy-4,6-diphenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C22H20N2O/c1-2-3-14-25-22-20(16-23)19(17-10-6-4-7-11-17)15-21(24-22)18-12-8-5-9-13-18/h4-13,15H,2-3,14H2,1H3 |

InChI Key |

IWOSYECDEJZJJR-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |

Canonical SMILES |

CCCCOC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Crystallographic Features

- Methoxy Derivative : Crystallizes in the orthorhombic system (space group P2₁2₁2₁) with a pyridine core flanked by phenyl rings. Weak intermolecular interactions (H···H, π–π stacking) stabilize the structure .

- Butoxy Derivative (Hypothetical) : The bulkier butoxy group may disrupt π–π stacking observed in the methoxy derivative, leading to a different space group or reduced crystallinity. Increased van der Waals interactions due to the longer alkyl chain could influence lattice energy.

Table 1: Crystallographic Comparison

Electronic and Reactivity Profiles

Frontier Molecular Orbitals (FMOs) and Reactivity

- Methoxy Derivative : Exhibits a HOMO-LUMO gap of ~4.08 eV, indicative of moderate chemical stability. The methoxy group donates electrons via resonance, localizing electron density on the pyridine ring .

- TD-DFT studies show solvent-dependent fluorescence, suggesting applications in optoelectronics .

- Butoxy Derivative (Hypothetical) : The butoxy group’s electron-donating nature may further reduce the HOMO-LUMO gap compared to methoxy, increasing reactivity. However, steric hindrance from the alkyl chain could limit intermolecular charge transfer.

Table 2: Reactivity Descriptors

*Estimated based on TD-DFT data for amino derivatives .

Cytotoxicity and Drug-Likeness

- Amino Derivative: Compound 3 (2-amino-4,6-diphenylnicotinonitrile) exhibits exceptional cytotoxicity against breast cancer cells (IC₅₀ < 1 µM), surpassing doxorubicin .

- Butoxy Derivative (Hypothetical) : Increased lipophilicity (predicted LogP >6) may enhance membrane permeability but exacerbate solubility issues, reducing therapeutic utility without formulation aids.

ADMET and Physicochemical Challenges

Table 3: ADMET Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.